molecular formula C16H20N2O3S B12743726 5-Thiazolecarboxamide, 2-(3,4-dimethoxyphenyl)-4-methyl-N-propyl- CAS No. 82875-40-9

5-Thiazolecarboxamide, 2-(3,4-dimethoxyphenyl)-4-methyl-N-propyl-

Cat. No.: B12743726
CAS No.: 82875-40-9
M. Wt: 320.4 g/mol
InChI Key: LWLNFNPLZXYXMZ-UHFFFAOYSA-N
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Description

5-Thiazolecarboxamide, 2-(3,4-dimethoxyphenyl)-4-methyl-N-propyl- is a heterocyclic compound that features a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxamide, 2-(3,4-dimethoxyphenyl)-4-methyl-N-propyl- typically involves the reaction of thiazole derivatives with appropriate substituents. One common method includes the cyclization of thioamides with α-haloketones under basic conditions . The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxamide, 2-(3,4-dimethoxyphenyl)-4-methyl-N-propyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

5-Thiazolecarboxamide, 2-(3,4-dimethoxyphenyl)-4-methyl-N-propyl- has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxamide, 2-(3,4-dimethoxyphenyl)-4-methyl-N-propyl- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

5-Thiazolecarboxamide, 2-(3,4-dimethoxyphenyl)-4-methyl-N-propyl- stands out due to its specific substituents, which may confer unique biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

CAS No.

82875-40-9

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-methyl-N-propyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H20N2O3S/c1-5-8-17-15(19)14-10(2)18-16(22-14)11-6-7-12(20-3)13(9-11)21-4/h6-7,9H,5,8H2,1-4H3,(H,17,19)

InChI Key

LWLNFNPLZXYXMZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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